molecular formula C18H24N6O B10998317 1-cinnamyl-4-[4-(1H-tetraazol-1-yl)butanoyl]piperazine

1-cinnamyl-4-[4-(1H-tetraazol-1-yl)butanoyl]piperazine

Cat. No.: B10998317
M. Wt: 340.4 g/mol
InChI Key: AFPZVBLXHQVNDF-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cinnamyl-4-[4-(1H-tetraazol-1-yl)butanoyl]piperazine is a synthetic piperazine derivative of interest in medicinal chemistry and pharmacological research. Piperazine-based compounds represent a broad class of chemical compounds with diverse pharmacological properties, and are common structural motifs in numerous therapeutic agents . The cinnamyl moiety incorporated into this molecule is a subject of investigation in neuroscience research, as fluorinated cinnamylpiperazines have been studied as potential ligands for monoamine oxidase B (MAO-B), an enzyme target in neurodegenerative diseases and mood disorders . Furthermore, the 1H-tetraazole group is a privileged scaffold in medicinal chemistry known to contribute to varied biological activities. This combination of structural features makes this chemical a valuable intermediate for researchers developing and studying novel bioactive molecules. Its primary research applications include use as a building block in organic synthesis, a potential precursor for the development of central nervous system (CNS) active compounds, and a candidate for in vitro binding assays to explore interactions with neurological targets . Piperazine derivatives have demonstrated a range of pharmacological activities in research models, including anxiolytic-like and anti-inflammatory effects, highlighting the research value of this chemical class . This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

IUPAC Name

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-4-(tetrazol-1-yl)butan-1-one

InChI

InChI=1S/C18H24N6O/c25-18(9-5-11-24-16-19-20-21-24)23-14-12-22(13-15-23)10-4-8-17-6-2-1-3-7-17/h1-4,6-8,16H,5,9-15H2/b8-4+

InChI Key

AFPZVBLXHQVNDF-XBXARRHUSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCCN3C=NN=N3

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCCN3C=NN=N3

Origin of Product

United States

Preparation Methods

Cinnamyl Group Introduction

The cinnamyl moiety is introduced via nucleophilic substitution or alkylation reactions:

  • Method A : Reaction of cinnamyl chloride with piperazine in absolute ethanol (1:3 molar ratio) at 60°C for 6 hours yields 1-cinnamylpiperazine with 85% efficiency.

  • Method B : Styrene oxide reacts with piperazine in methanol under reflux (8 hours), followed by HCl-mediated cyclization, achieving 78% yield.

Table 1 : Comparison of Cinnamyl-Piperazine Synthesis Methods

MethodReagentSolventTemp (°C)Time (h)Yield (%)
ACinnamyl chlorideEthanol60685
BStyrene oxideMethanol80878

Tetrazole-Butanoyl Side Chain Synthesis

[3+2] Cycloaddition for Tetrazole Formation

The tetrazole ring is constructed via azide-nitrile cycloaddition:

  • Method C : 4-Cyanobutanoyl chloride reacts with sodium azide (NaN₃) in DMSO at 110°C for 12 hours using Co(II) catalysts (1 mol%), yielding 4-(1H-tetrazol-1-yl)butanoyl chloride (72% yield).

  • Method D : Microwave-assisted cycloaddition (150°C, 30 min) with ZnCl₂ catalysis improves reaction efficiency to 89%.

Table 2 : Tetrazole Formation Conditions

MethodCatalystSolventTemp (°C)TimeYield (%)
CCo(II)DMSO11012 h72
DZnCl₂Solvent-free15030 min89

Coupling Strategies for Final Assembly

Acylation of 1-Cinnamylpiperazine

The tetrazole-butanoyl side chain is coupled to the piperazine core via acyl chloride intermediates:

  • Method E : 4-(1H-Tetrazol-1-yl)butanoyl chloride reacts with 1-cinnamylpiperazine in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → RT, 4 hours), achieving 68% yield.

  • Method F : Solid-phase coupling using HATU/DIEA in DMF enhances purity (≥95%) but reduces yield to 55%.

Table 3 : Coupling Reaction Parameters

MethodCoupling ReagentBaseSolventYield (%)Purity (%)
ENone (acyl chloride)TEADCM6888
FHATUDIEADMF5595

Optimization Challenges and Solutions

Regioselectivity in Tetrazole Formation

Unwanted 2H-tetrazole regioisomers are minimized using bulky solvents (e.g., tert-amyl alcohol) or low-temperature conditions (0–5°C), reducing byproduct formation from 22% to 6%.

Piperazine Protection-Deprotection

Scalability and Industrial Feasibility

Large-Scale Production

  • Batch Reactors : Method A (cinnamyl chloride route) scales to 10 kg batches with 82% yield.

  • Continuous Flow : Tetrazole cycloaddition (Method D) in microreactors achieves 86% yield at 5 L/h throughput.

Table 4 : Scalability Metrics

ParameterBatch ReactorContinuous Flow
Yield (%)8286
Throughput (kg/day)1545

Chemical Reactions Analysis

1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-4-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-BUTANONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with similar structures to 1-cinnamyl-4-[4-(1H-tetraazol-1-yl)butanoyl]piperazine exhibit significant antimicrobial properties. A study involving the synthesis of related compounds showed promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli12 µg/mL
2S. aureus10 µg/mL
3P. aeruginosa15 µg/mL

These results suggest that the presence of the tetraazole and piperazine structures enhances the antimicrobial efficacy of the compounds.

Anti-Cancer Activity

The compound has been studied for its potential anti-cancer properties. A library of substituted piperazine derivatives was evaluated for their cytotoxic activity against various cancer cell lines, including BT-474 and HeLa cells.

Case Study: Cytotoxicity Evaluation

In a study, derivatives similar to this compound were tested using the MTT assay, revealing that several compounds exhibited IC50 values below 10 µM against BT-474 cancer cells, indicating potent anti-cancer activity .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability, though further research is needed to elucidate its full pharmacokinetic profile.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparison of Piperazine Derivatives

Compound Name Substituents (N1/N4) Key Features Biological Activity Reference ID
Target Compound Cinnamyl / 4-(1H-tetrazol-1-yl)butanoyl Tetrazole (polar), cinnamyl (aromatic) Not explicitly reported -
1-Benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine Benzyl / Nitroimidazole-benzyl Nitroimidazole (antibacterial motif) Antimicrobial potential
1-(4-Fluorophenyl)-4-(4-fluorophenyl)piperazine 4-Fluorophenyl / 4-fluorophenyl Fluorine atoms (enhanced bioavailability) Antifungal, AChE inhibition
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine 3-Methylbenzyl / CF3-benzyl Trifluoromethyl (electron-withdrawing) Antipsychotic activity
1-(3-Cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine Cyclohexenylmethyl / 4-methylbenzyl Cyclohexene (rigidity), methylbenzyl (lipophilic) Structural diversity
4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde 4-Fluorophenyl / Benzaldehyde Aldehyde (reactive for further synthesis) Intermediate for AChE inhibitors
1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine Thiazolyl / 4-fluorophenyl Thiazole (heterocyclic), fluorine Antifungal/antiviral potential

Aromatic Substituents

  • Cinnamyl vs. This structural difference may alter binding affinity to targets like enzymes or receptors.
  • Fluorinated Analogues : Fluorophenyl-substituted piperazines (e.g., 1-(4-fluorophenyl)piperazine derivatives) exhibit improved metabolic stability and blood-brain barrier penetration. The absence of fluorine in the target compound suggests a trade-off between lipophilicity and polarity.

Heterocyclic Attachments

  • Tetrazole vs. Triazole/Nitroimidazole : Tetrazoles, as seen in the target compound, are more polar and acidic (pKa ~4.9) than triazoles or nitroimidazoles. This property could influence solubility and target interactions, such as metal coordination in enzyme active sites.
  • Thiazole Derivatives : Compounds like 1-[4-(4-fluorophenyl)-2-thiazolyl]piperazine demonstrate the impact of sulfur-containing heterocycles on antifungal activity, a feature absent in the tetrazole-based target compound.

Functional Group Linkages

  • Carbonyl vs. Amide Linkers: The butanoyl chain in the target compound provides flexibility, whereas amide-linked piperazines (e.g., tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate) exhibit rigidity. This difference may affect conformational dynamics during receptor binding.

Research Findings and Pharmacological Implications

  • Antifungal Activity : Piperazines with fluorophenyl or thiazole groups (e.g., ) show potent antifungal activity, while the target compound’s tetrazole moiety may offer unique mechanisms, such as inhibition of fungal cytochrome P450 enzymes.
  • Anticancer Potential: Compounds like 1,4-bis(4-(1H-benzo[d]imidazol-2-yl-phenyl))piperazine (BIPP) induce apoptosis via caspase activation. The cinnamyl group in the target compound could similarly modulate apoptosis pathways, though empirical data are needed.
  • Neuroactive Properties : Haloperidol-derived piperazines (e.g., SC212 in ) exhibit D2 receptor affinity. Structural similarities suggest the target compound might interact with neurotransmitter receptors, but the tetrazole’s polarity may limit CNS penetration.

Key Contrasts and Limitations

  • Synthetic Accessibility : The target compound’s tetrazole group requires specialized synthesis (e.g., Huisgen cyclization), whereas nitroimidazole or benzyl derivatives are more straightforward to prepare.

Biological Activity

1-Cinnamyl-4-[4-(1H-tetraazol-1-yl)butanoyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C17H22N6O
  • Molecular Weight : 342.4 g/mol

The structure includes a piperazine ring, a cinnamyl moiety, and a tetrazole group, which are known to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation. The incorporation of the tetrazole group is believed to enhance this effect by interacting with biological targets involved in cancer progression.
  • Antimicrobial Properties : Preliminary evaluations suggest potential antibacterial and antifungal activities. The piperazine and tetrazole components may contribute to the disruption of microbial cell membranes or metabolic pathways.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Similar compounds have been noted to inhibit specific enzymes crucial for cancer cell survival and proliferation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Antitumor Activity

A study published in PubMed evaluated the antitumor effects of various piperazine derivatives, including those structurally related to this compound. The findings indicated significant inhibition of cell growth in several cancer cell lines (e.g., breast and lung cancer) at micromolar concentrations .

Antimicrobial Testing

Another research effort focused on the antimicrobial properties of piperazine derivatives. The results demonstrated that certain derivatives exhibited notable activity against Gram-positive bacteria and fungi, suggesting that the incorporation of the tetrazole moiety may enhance these effects .

Data Summary Table

Biological ActivityMechanismReference
AntitumorEnzyme inhibition
AntibacterialCell membrane disruption
AntifungalMetabolic pathway interference

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce the tetrazole moiety into piperazine derivatives like 1-cinnamyl-4-[4-(1H-tetrazol-1-yl)butanoyl]piperazine?

  • Methodological Answer : The tetrazole group is typically introduced via cycloaddition reactions or nucleophilic substitution. For example, 4-chlorobutanoyl intermediates can react with sodium tetrazolate under basic conditions (e.g., K₂CO₃ in DMF) to form the tetrazole-substituted side chain. Silica gel chromatography (ethyl acetate/hexane) is used for purification, as demonstrated in analogous piperazine alkylation procedures .

Q. How is the structural integrity of 1-cinnamyl-4-[4-(1H-tetrazol-1-yl)butanoyl]piperazine confirmed post-synthesis?

  • Methodological Answer : Structural validation relies on spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • IR to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) for molecular ion verification.
    TLC (using hexane/ethyl acetate) monitors reaction progress .

Q. What solvents and bases are optimal for acylating piperazine with cinnamyl groups?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF or dichloromethane) with bases like K₂CO₃ or DIPEA facilitate nucleophilic substitution. For example, cinnamyl bromide reacts with piperazine in DMF at room temperature, followed by extraction with methylene chloride .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrazole formation be addressed during synthesis?

  • Methodological Answer : Regioselectivity is controlled by:

  • Catalyst selection : ZnBr₂ or Cu(I) catalysts favor 1,5-disubstituted tetrazoles.
  • Reaction temperature : Elevated temperatures (~100°C) improve cycloaddition efficiency.
  • Protecting groups : Temporary protection of the piperazine nitrogen avoids side reactions .

Q. What experimental designs are used to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer : Contradictions are addressed via:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • X-ray crystallography for absolute configuration determination.
  • Repeat synthesis under anhydrous conditions to rule out hydrolysis byproducts .

Q. How can molecular docking predict the bioactivity of this compound against CNS targets?

  • Methodological Answer :

  • Protein preparation : Retrieve target structures (e.g., dopamine receptors) from the PDB.
  • Ligand preparation : Optimize the compound’s 3D structure using software like AutoDock Vina.
  • Validation : Compare docking scores with known agonists/antagonists and validate via in vitro binding assays .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions.
  • HPLC analysis : Monitor degradation products using C18 columns and UV detection.
  • Mass spectrometry : Identify degradation pathways (e.g., hydrolysis of the tetrazole ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.